IL-33 probe-1

Cytokine imaging ST2 receptor IL-33 signalling

IL-33 probe-1 (catalogued as BODIPY-phenyl-amide-alkyne; compound is a small-molecule fluorogenic building block designed for site-specific conjugation to interleukin-33 (IL-33) via copper-catalysed azide-alkyne cycloaddition (CuAAC). It is a dimethyl-substituted BODIPY derivative that exhibits OFF-to-ON fluorescence switching in hydrophobic microenvironments, enabling wash-free live-cell imaging of IL-33/ST2 receptor interactions.

Molecular Formula C22H20BF2N3O
Molecular Weight 391.2 g/mol
Cat. No. B12388493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-33 probe-1
Molecular FormulaC22H20BF2N3O
Molecular Weight391.2 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C)C4=CC=C(C=C4)CC(=O)NCC#C)C)(F)F
InChIInChI=1S/C22H20BF2N3O/c1-4-13-26-21(29)14-17-7-9-18(10-8-17)22-19-11-5-15(2)27(19)23(24,25)28-16(3)6-12-20(22)28/h1,5-12H,13-14H2,2-3H3,(H,26,29)
InChIKeyOUVJUZBWYZVWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IL-33 Probe-1: What Researchers and Procurement Teams Need to Know Before Ordering


IL-33 probe-1 (catalogued as BODIPY-phenyl-amide-alkyne; compound 6) is a small-molecule fluorogenic building block designed for site-specific conjugation to interleukin-33 (IL-33) via copper-catalysed azide-alkyne cycloaddition (CuAAC) [1]. It is a dimethyl-substituted BODIPY derivative that exhibits OFF-to-ON fluorescence switching in hydrophobic microenvironments, enabling wash-free live-cell imaging of IL-33/ST2 receptor interactions [1]. Unlike always-on fluorophores or genetically encoded GFP fusions, this probe produces minimally tagged, nativelike cytokine analogues that retain receptor-binding affinity and downstream signalling activity comparable to wild-type IL-33 [1].

Why Generic IL-33 Detection Probes Cannot Substitute for IL-33 Probe-1 in Procurement Decisions


Conventional alternatives such as always-on BODIPY probes (e.g., BODIPY-FL, compound 1; tetramethyl BODIPY-alkyne, compound 3), GFP-fusion constructs, and antibody-based detection methods fail to simultaneously deliver fluorogenicity, nativelike bioactivity, and site-specific labeling [1]. Always-on fluorophores require extensive wash steps that preclude real-time imaging, while IL-33-GFP fusions show no measurable bioactivity in cytokine-release assays [1]. IL-33 probe-1 is the only commercially available BODIPY building block that integrates an alkyne handle for bioorthogonal conjugation with a dimethyl BODIPY scaffold exhibiting microenvironment-sensitive OFF-to-ON fluorescence switching, making generic substitution scientifically unsound for live-cell IL-33 trafficking studies [1].

IL-33 Probe-1 Quantitative Evidence: Head-to-Head Performance Data for Informed Scientific Procurement


ST2 Receptor Binding Affinity and Downstream Bioactivity vs IL-33-GFP

IL-33 probe-1 conjugated to IL-33 (Y143azidoPhe) retained ST2 receptor binding affinity comparable to wild-type IL-33 by ELISA, whereas IL-33-GFP showed no measurable activity in a cytokine-release assay [1]. The bioactivity preservation is critical because GFP fusions (≥27 kDa tag) sterically impair the IL-33/ST2 interaction interface, rendering them unusable for functional studies [1].

Cytokine imaging ST2 receptor IL-33 signalling

Fluorogenic OFF-to-ON Switching vs Always-On BODIPY Fluorophores

The dimethyl BODIPY scaffold of IL-33 probe-1 (compound 6) exhibits pronounced environmental sensitivity, with its fluorescence strongly enhanced in hydrophobic media (e.g., liposome suspensions mimicking cell membranes) relative to aqueous buffer [1]. In contrast, BODIPY-FL (compound 1) and tetramethyl BODIPY (compounds 2–3) behave as always-on fluorophores with similar emission intensity in both environments [1]. The fluorescence turn-on effect is quantified for the structurally related dimethyl BODIPY-pdCpA conjugate: an 8-fold fluorescence increase in dioxane compared to aqueous medium [1].

Fluorogenic probe Wash-free imaging Environmental sensitivity

Site-Specific CuAAC Conjugation Yields Homogeneous Product vs Random NHS Labelling

IL-33 probe-1 contains a terminal alkyne group that enables copper(I)-catalysed alkyne-azide cycloaddition (CuAAC) with azidohomoalanine (azidoPhe) site-specifically incorporated into IL-33 at residue Y143 [1]. This bioorthogonal strategy yields a single, homogeneous fluorescent product. In the source paper, conventional NHS-ester conjugation produced heterogeneous mixtures with variable bioactivity, whereas the CuAAC approach using IL-33 probe-1 resulted in defined 1:1 labelling [1].

Bioorthogonal chemistry Protein labelling Click chemistry

Real-Time Imaging of IL-33 Internalization through ST2 vs Antibody-Based Detection

IL-33 probe-1 conjugates enabled real-time fluorescence microscopy of IL-33/ST2 internalization and endosomal trafficking under no-wash conditions, a capability not achievable with fixed-cell antibody staining or always-on fluorescent IL-33 preparations [1]. The source study demonstrated time-resolved co-localization of IL-33-probe-1 signal with endosomal markers, confirming ST2-mediated uptake [1]. Antibody-based detection methods require cell fixation and permeabilization, prohibiting dynamic trafficking analysis.

Live-cell imaging Endosomal trafficking Receptor internalization

IL-33 Probe-1: High-Impact Application Scenarios Supported by Quantitative Evidence


Live-Cell Imaging of IL-33/ST2 Receptor Internalization and Endosomal Trafficking

IL-33 probe-1 is specifically validated for no-wash, real-time fluorescence microscopy of IL-33 binding to cell-surface ST2 receptors and subsequent internalization through the endosomal pathway [1]. This application is uniquely enabled by the OFF-to-ON fluorogenic property of the dimethyl BODIPY scaffold, which suppresses fluorescence in aqueous extracellular media and activates upon encountering the hydrophobic receptor binding interface [1].

Functional Screening of IL-33/ST2 Pathway Modulators

Because IL-33-probe-1 conjugates retain downstream NF-κB/AP-1 signalling activity comparable to wild-type IL-33—unlike IL-33-GFP, which has no measurable bioactivity—the probe is suitable for high-content screening assays that simultaneously monitor receptor binding, internalization, and functional pathway activation in live cells [1].

Site-Specific BODIPY Labelling of Recombinant IL-33 for Biochemical and Biophysical Studies

The alkyne handle of IL-33 probe-1 enables quantitative CuAAC conjugation to azide-containing IL-33 variants (e.g., Y143azidoPhe), producing a chemically defined, homogeneous 1:1 probe:protein adduct [1]. This homogeneity is essential for fluorescence polarisation, FRET, and single-molecule studies where stochastic labelling introduces unacceptable data variability [1].

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